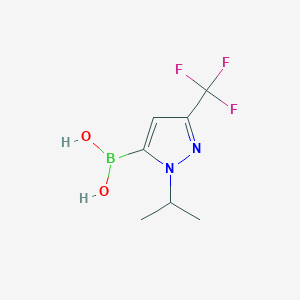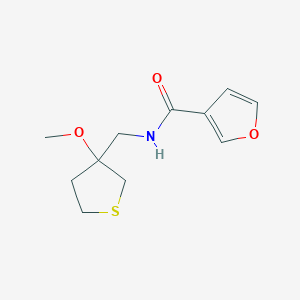
N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide” is a chemical compound that has gained the attention of the scientific community1. It has a molecular formula of C11H15NO3S and a molecular weight of 241.311.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide”. However, similar compounds have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR)2.Molecular Structure Analysis
The molecular structure of “N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide” consists of a furan ring attached to a carboxamide group, and a methoxytetrahydrothiophene ring attached to the carboxamide nitrogen1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide”. However, similar compounds have been used in the development of inhibitors for the excitatory amino acid transporter subtype 3 (EAAT3)3.Physical And Chemical Properties Analysis
“N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide” has a molecular formula of C11H15NO3S and a molecular weight of 241.311. Further physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Furan derivatives have been explored for their reactivity and potential in synthesizing novel compounds. For example, the synthesis of 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone demonstrates the utility of furan derivatives in creating compounds with potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Biological Activity and Drug Design
The synthesis and study of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including compounds with furan components, have shown significant antiprotozoal activities. These studies reveal the potential of furan-containing compounds in developing new treatments for protozoal infections (Ismail et al., 2004).
Molecular Interactions and Material Properties
Research on furan and thiophene derivatives extends into materials science, where these compounds are studied for their electronic properties and interactions. For instance, the study of conformational preferences of furan- and thiophene-based arylamides provides insights into the design of foldamer structures, highlighting the influence of intramolecular interactions on material properties (Galan et al., 2013).
Anticancer Agents and EGFR Inhibitors
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been designed and synthesized as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds showed potent cytotoxic activities against cancer cell lines with high EGFR expression, underscoring the relevance of furan derivatives in cancer research (Lan et al., 2017).
Safety And Hazards
The safety and hazards associated with “N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide” are not available in the current literature. It’s important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for “N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide” could involve further research into its potential biological activities and its possible applications in the development of new drugs or therapies. However, more research is needed to fully understand its properties and potential uses.
Please note that this information is based on the available literature and may not be fully comprehensive. Always consult with a qualified professional or refer to the relevant safety data sheets when handling chemical substances.
Propriétés
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCLIOGAGIXLEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methoxytetrahydrothiophen-3-yl)methyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)
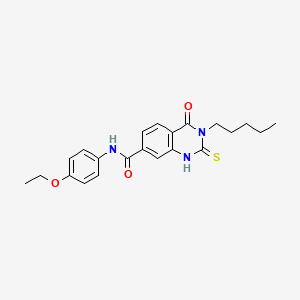
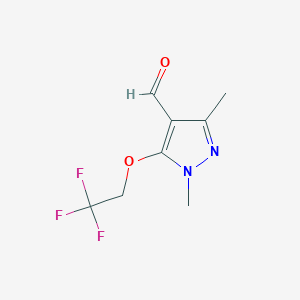
![Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2377256.png)
![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)
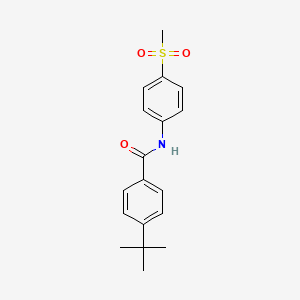
![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)
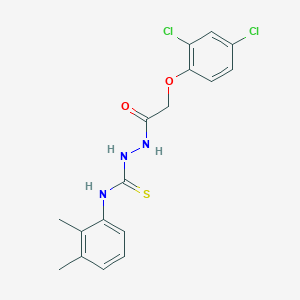
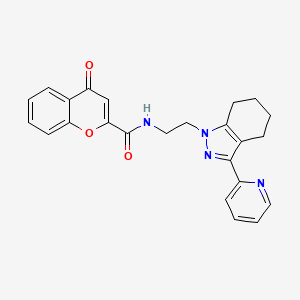
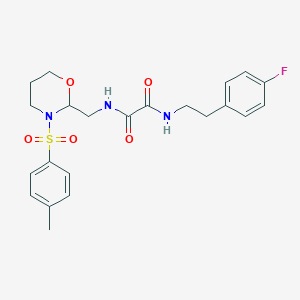
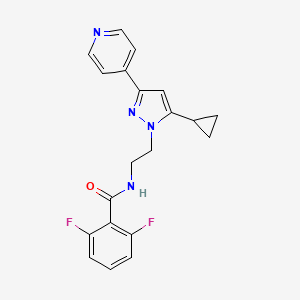
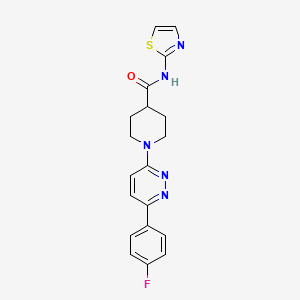
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
